Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with ethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and dechlorinated derivatives .
Scientific Research Applications
Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antituberculosis agent and other antimicrobial activities.
Biological Research: The compound is used in the development of probes for monitoring biological processes, such as pH fluctuations during autophagy.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit essential enzymes or disrupt cellular processes in pathogens. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but different substitution pattern, leading to varied biological activities.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-TB activity.
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid: Another derivative with potential antimicrobial properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resultant biological activities.
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-4-9-12-8(11)6-13(9)5-7/h3-6H,2H2,1H3 |
InChI Key |
DPIKVPGEYKJTII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C2C=C1)Cl |
Origin of Product |
United States |
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